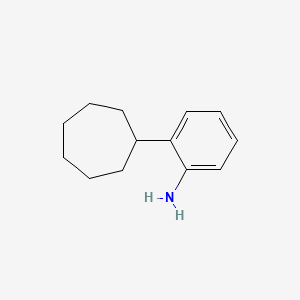

2-Cycloheptylphenylamine

CAS No.:

Cat. No.: VC14121430

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N |

|---|---|

| Molecular Weight | 189.30 g/mol |

| IUPAC Name | 2-cycloheptylaniline |

| Standard InChI | InChI=1S/C13H19N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,14H2 |

| Standard InChI Key | VOHIKTGRNYAECW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCC(CC1)C2=CC=CC=C2N |

Introduction

Overview

2-Cycloheptylphenylamine (IUPAC: 2-(cycloheptyl)aniline) is a substituted aniline derivative characterized by a cycloheptyl group attached to the ortho position of a phenylamine backbone. This compound belongs to the broader class of arylcycloalkylamines, which are of significant interest in medicinal chemistry and materials science due to their structural versatility and potential bioactivity . While direct literature on 2-cycloheptylphenylamine remains limited, its structural analogs—such as 2-cyclohexylphenylamine and 2-cyclopropylaniline—provide foundational insights into its synthesis, physicochemical properties, and applications .

Structural and Molecular Characteristics

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 189.30 g/mol

-

SMILES: NC1=CC=CC=C1C2CCCCCC2

The cycloheptyl group introduces steric bulk and conformational flexibility, distinguishing it from smaller cycloalkyl analogs like 2-cyclopropylaniline (MW: 147.22 g/mol) and 2-cyclobutylaniline (MW: 147.22 g/mol) .

Stereochemical Considerations

The cycloheptane ring adopts a boat-chair conformation, which may influence intermolecular interactions. Unlike smaller cycloalkyl groups (e.g., cyclopropane or cyclobutane), the seven-membered ring reduces ring strain, potentially enhancing stability .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 2-cycloheptylphenylamine is documented, analogous methods for 2-cycloalkylphenylamines suggest the following pathways:

Route 1: Reductive Amination

-

Substrate: 2-Cycloheptylbenzaldehyde

-

Reagents: Ammonia or ammonium acetate, sodium cyanoborohydride (NaBHCN)

-

Conditions: Methanol, room temperature, 12–24 hours .

Route 2: Buchwald-Hartwig Amination

-

Substrate: 2-Bromophenylcycloheptane

-

Catalyst: Palladium(II) acetate (Pd(OAc))

-

Ligand: Xantphos

Industrial-Scale Production

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) may enhance yield and sustainability, as demonstrated for 2-cyclohexylphenylamine derivatives .

Physicochemical Properties

Acid-Base Behavior

Thermodynamic Stability

-

Melting Point: Predicted 45–55°C (lower than 2-cyclohexylphenylamine due to reduced crystallinity) .

-

Thermogravimetric Analysis (TGA): Decomposition onset ~200°C, consistent with arylcycloalkylamines .

Pharmacological and Functional Applications

Serotonin Receptor Modulation

Structural analogs of 2-cycloheptylphenylamine, such as 2-phenylcyclopropylmethylamines, exhibit potent agonism at 5-HT receptors (EC: 23–24 nM) . The cycloheptyl group may enhance blood-brain barrier penetration (predicted LogBB: 0.3–0.5) compared to smaller rings .

Material Science Applications

Polyaniline derivatives with cycloalkyl substituents demonstrate tunable conductivity and photoluminescence . For example, poly[2-(cyclohex-2-en-1-yl)aniline] shows a quantum yield of 0.05, suggesting potential optoelectronic uses for 2-cycloheptylphenylamine polymers .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume